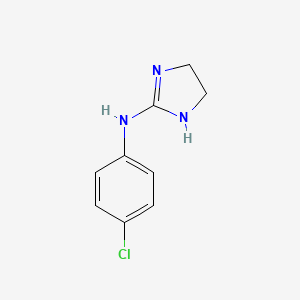

N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties. Imidazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 4-chloroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally include:

Temperature: 60-70°C

Solvent: Ethanol or methanol

Catalyst: Ammonium acetate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxide derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: this compound N-oxide

Reduction: this compound amine

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

- N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-carboxamide

- N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide

Uniqueness

N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a unique combination of antimicrobial, antifungal, and anticancer activities, making it a valuable compound for various applications in research and industry.

Biological Activity

N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings, focusing on its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound this compound features an imidazole ring that is crucial for its biological activity. Imidazole derivatives are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

- Cytotoxicity Testing : A study evaluated the cytotoxic potency of several derivatives on human cancer cell lines, including cervical cancer (SISO) and bladder cancer (RT-112). The compound demonstrated IC50 values ranging from 2.38 to 3.77 μM , indicating potent activity against these cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | SISO | 2.38 - 3.77 |

| Reference Drug (Cisplatin) | SISO | 0.24 - 1.22 |

The anticancer effects of this compound may be attributed to multiple mechanisms:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, with studies revealing increased percentages of early and late apoptotic cells upon treatment . Specifically, at IC50 concentrations, around 10.2% of SISO cells exhibited early apoptosis.

- Inhibition of Key Pathways : Research suggests that imidazole derivatives can influence pathways such as the epidermal growth factor receptor (EGFR) pathway and the Hedgehog signaling pathway, which are critical in tumor progression and metastasis .

- Antioxidant Properties : Some studies indicate that compounds with imidazole scaffolds possess antioxidant activity, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its chemical structure. Variations in substituents on the imidazole ring or the phenyl group can significantly affect potency and selectivity against different cancer types.

Case Studies

A comparative analysis of various derivatives has highlighted the importance of substituent positioning and electronic effects:

Properties

CAS No. |

1848-73-3 |

|---|---|

Molecular Formula |

C9H10ClN3 |

Molecular Weight |

195.65 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H10ClN3/c10-7-1-3-8(4-2-7)13-9-11-5-6-12-9/h1-4H,5-6H2,(H2,11,12,13) |

InChI Key |

DYEPYIYOTWRPSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.